Product packaging for Thiopeptin(Cat. No.:CAS No. 12609-84-6)

Thiopeptin

Cat. No.: B1257131
CAS No.: 12609-84-6
M. Wt: 1530.8 g/mol
InChI Key: SRTDKHGZQCTGBY-RVDKCFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiopeptin is a complex of sulfur-containing peptide antibiotics (thiopeptins) produced by Streptomyces tateyamensis . This antibiotic complex consists of a major component, this compound B, and several minor components (Thiopeptins A1 to A4), which can be isolated through solvent extraction and chromatography . As a member of the thiopeptide family, it is a highly post-translationally modified, ribosomal-synthesized peptide characterized by a central nitrogen-containing heterocyclic core and multiple thiazole rings . This compound demonstrates strong in vitro antibacterial activity against Gram-positive bacteria and shows no cross-resistance with several major human-use antibiotics, making it a valuable compound for researching novel antimicrobial mechanisms and combating resistant pathogens . Its structural complexity and potent bioactivity have positioned thiopeptide antibiotics, including this compound, as promising scaffolds for the development of new therapeutic agents, with some analogs in clinical studies . The reported LD50 value for this compound B in mice is 20 mg/kg (intraperitoneal) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C65H79N17O15S6 B1257131 Thiopeptin CAS No. 12609-84-6

Properties

CAS No.

12609-84-6

Molecular Formula

C65H79N17O15S6

Molecular Weight

1530.8 g/mol

IUPAC Name

2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,28,38,41,44,47-octaoxo-37-propan-2-yl-23-sulfanylidene-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,54,57-undecaen-51-yl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C65H79N17O15S6/c1-12-33-58-76-39(20-100-58)54(92)81-48(64(11,96)30(10)85)61-77-41(22-102-61)57(98)80-44-29(9)97-62(95)36-17-32(27(7)83)31-13-14-34(46(86)45(31)71-36)70-42(23(2)3)55(93)69-25(5)51(89)67-24(4)50(88)68-26(6)52(90)82-65(63-78-40(21-103-63)53(91)79-43(28(8)84)56(94)73-33)16-15-35(59-75-38(19-99-59)49(66)87)72-47(65)37-18-101-60(44)74-37/h12-14,17-19,21-23,25-30,34-35,39,42-44,46-48,70,72,83-86,96H,4,15-16,20H2,1-3,5-11H3,(H2,66,87)(H,67,89)(H,68,88)(H,69,93)(H,73,94)(H,79,91)(H,80,98)(H,81,92)(H,82,90)/b33-12-

InChI Key

SRTDKHGZQCTGBY-RVDKCFQWSA-N

SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Isomeric SMILES

C/C=C/1\C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Canonical SMILES

CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=S)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O

Synonyms

thiopeptin

Origin of Product

United States

Thiopeptin Biosynthesis and Enzymology

Post-Translational Modifications (PTMs) in Thiopeptin Assembly

Formation of the Central Nitrogenous Heterocycle

The defining feature of thiopeptides, including thiopeptins, is the presence of a central six-membered nitrogen heterocycle within their macrocyclic core. This heterocycle's oxidation state varies across thiopeptide series, with thiopeptins (series a) featuring a piperidine (B6355638) ring, distinguishing them from other series that may contain dehydropiperidine or pyridine (B92270) rings. nih.govsjtu.edu.cnnih.gov

[4+2] Cycloaddition Reactions in this compound Core Formation

The formation of the central nitrogenous heterocycle in thiopeptins, as in other thiopeptides, relies on a formal [4+2] cycloaddition reaction. This enzyme-catalyzed heteroannulation typically involves two dehydroalanine (B155165) (Dha) residues of a linear precursor peptide. nih.govnih.govacs.orgresearchgate.netnih.gov For series d thiopeptides, a dedicated cyclase condenses two Dha residues, followed by dehydration and elimination of the leader peptide to generate an aromatic nitrogenous heterocycle. nih.govsjtu.edu.cnpnas.org In the case of thiopeptins (series a) and series b thiopeptides, the core macrocycle also originates from the condensation of two Dha residues. nih.govpnas.org The enzyme TppL (or TpnD in some literature), a putative [4+2] cyclase, is thought to catalyze the coupling of two Dha residues to form a dehydropiperidine, which then contributes to the this compound core macrocycle. nih.govsjtu.edu.cn

Enzymatic Reduction of Dehydropiperidine to Piperidine: The Role of F420H2-Dependent Reductases (e.g., TpnL/TppX4)

A key distinguishing step in the biosynthesis of piperidine-containing thiopeptins (series a) is the enzymatic reduction of a dehydropiperidine intermediate to a piperidine ring. This crucial transformation is mediated by an unusual F420H2-dependent reductase. nih.govsjtu.edu.cnnih.govresearchgate.net In Streptomyces tateyamensis, the enzyme TppX4 (also referred to as TpnL in some studies) has been identified as this F420H2-dependent dehydropiperidine reductase. nih.govsjtu.edu.cnnih.govresearchgate.net

Studies involving the inactivation of the tppX4 gene in S. tateyamensis demonstrated a complete loss of piperidine-containing thiopeptins, with the accumulation of dehydropiperidine-bearing intermediates. sjtu.edu.cn In vitro reconstitution of TppX4 activity confirmed its role in reducing the dehydropiperidine heterocycle to piperidine within the highly modified macrocycle. nih.govsjtu.edu.cnnih.govresearchgate.net This enzyme exhibits substrate tolerance, accommodating changes in the C-termini and macrocyclic peptidyl core of the substrate, and can act on dehydropiperidine-containing monocyclic or bicyclic thiopeptides. sjtu.edu.cnresearchgate.net Homologs of TppX4 are found in all reported series a thiopeptide biosynthetic gene clusters, suggesting a common strategy for piperidine formation in this thiopeptide series. sjtu.edu.cn

Biosynthesis of Peripheral Moieties (e.g., Quinaldic Acid) and Macrocycle Assembly

Thiopeptins, like many other thiopeptides, are often adorned with peripheral moieties, such as quinaldic acid (QA), which contribute to their structural complexity and biological activity. nih.govmdpi.comsjtu.edu.cn The biosynthesis of QA, a key component of the side-ring system in thiopeptins and thiostrepton (B1681307), originates from L-tryptophan. mdpi.comsjtu.edu.cnresearchgate.netnih.gov This process involves an unusual ring-expanding conversion, including a methyl transfer onto and a rearrangement of the indole (B1671886) part of L-tryptophan to yield a quinoline (B57606) ketone. nih.gov Enzymes like the radical methyltransferase TsrT, aminotransferase TsrA, and dehydrogenase TsrE are involved in this pathway. sjtu.edu.cnnih.gov Subsequently, TsrU, a stereospecific oxidoreductase, catalyzes the conversion of the quinoline ketone into an enantiomerically pure S-alcohol. sjtu.edu.cn

The assembly of the core macrocycle in thiopeptides is a complex process that occurs after many of the initial post-translational modifications on the precursor peptide. nih.gov The precursor peptide, ribosomally produced, consists of an N-terminal leader sequence and a C-terminal core sequence, with modifications primarily occurring on the latter. nih.gov The formation of the characteristic thiopeptide framework involves several post-translational modifications (PTMs), including the processing of Cys/Ser residues to produce azoles, and Ser/Thr residues dehydration to yield dehydroamino acids. nih.govsjtu.edu.cnacs.org The intramolecular cross-bridging then furnishes the central heterocyclic domain. sjtu.edu.cn

C-Terminal Tailoring Mechanisms in this compound Biosynthesis

C-terminal tailoring is one of the final steps in the maturation of thiopeptides, contributing to their diverse structures. mdpi.comnih.gov In thiopeptins from Streptomyces tateyamensis, the C-termini can possess either a methyl ester or a carboxylic acid. sjtu.edu.cn The enzyme TppF, which shares similarity with the methyltransferase TsrF, is hypothesized to function as a carboxy methyltransferase, leading to the production of a C-terminal methyl ester. sjtu.edu.cn Unlike some other thiopeptides like thiostrepton, thiopeptins are not typically observed with an amide at the C-termini, and a homologue encoding the thiostrepton amidotransferase TsrC is absent in the tpp cluster. sjtu.edu.cn The mechanism for the formation of the C-terminal carboxylic acid in thiopeptins remains unclear, as there is no homologue of the methylesterase TsrB, which is responsible for the hydrolysis of the C-terminal methyl ester to produce the carboxylic acid in other systems. sjtu.edu.cn

Mechanistic Enzymology of Key this compound Biosynthetic Enzymes

The biosynthesis of thiopeptins involves a remarkable array of enzymes that catalyze intricate post-translational modifications of a linear precursor peptide. nih.govsjtu.edu.cn These enzymes are crucial for establishing the complex polycyclic structure characteristic of thiopeptins. acs.org

Substrate Recognition and Catalytic Pathways

Thiopeptide biosynthetic enzymes exhibit specific substrate recognition mechanisms to ensure precise modifications. thibodeauxlab.comcore.ac.uk The biosynthesis begins with the ribosomal production of a precursor peptide, which is bipartite, consisting of an N-terminal leader region and a C-terminal core region. nih.gov The leader sequence contains recognition elements that directly engage the maturation proteins, directing them to modify the C-terminal core. nih.govpnas.orgcore.ac.uk

Key enzymatic steps and their catalytic pathways include:

Cyclodehydration and Dehydrogenation: Enzymes like TpnF and TpnG (similar to leader peptide binding proteins and YcaO domain-containing cyclodehydratases) work in concert to form thiazoline (B8809763) rings from the amide backbone and Cys residues. nih.gov Subsequently, dehydrogenases like TpnE oxidize these thiazoline intermediates to thiazoles. nih.gov

Dehydration of Ser/Thr: Split LanB-type dehydratases (e.g., TpnBC) catalyze the dehydration of Serine (Ser) and Threonine (Thr) residues to generate dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues, respectively. This process is often tRNA-dependent and occurs in a leader peptide-free manner. nih.govnih.govsjtu.edu.cnnih.gov

[4+2] Cycloaddition: Enzymes like TppL (or TpnD) are responsible for the formal [4+2] cycloaddition between two Dha residues and the amide backbone, leading to the formation of the central six-membered nitrogen heterocycle (dehydropiperidine). nih.govnih.govsjtu.edu.cnresearchgate.netnih.gov This cycloaddition forms the primary macrocycle in all thiopeptides. nih.gov

Dehydropiperidine Reduction: The F420H2-dependent reductase TppX4 (TpnL) specifically recognizes dehydropiperidine-containing intermediates and catalyzes their reduction to the piperidine ring, a defining feature of series a thiopeptins. nih.govsjtu.edu.cnnih.govresearchgate.net This enzyme's ability to tolerate variations in the substrate's C-termini and macrocyclic core highlights its flexibility in substrate recognition. sjtu.edu.cnresearchgate.net

Quinaldic Acid Biosynthesis: The formation of the quinaldic acid moiety involves a series of enzymatic reactions starting from L-tryptophan, including radical methyltransferase (TsrT), aminotransferase (TsrA), and dehydrogenase (TsrE) activities, followed by a stereospecific oxidoreductase (TsrU). sjtu.edu.cnnih.gov

The mechanistic enzymology of RiPP biosynthesis, including thiopeptins, often involves transient and dynamic protein-peptide interactions that govern the rates of chemical transformations. thibodeauxlab.com The enzymes involved in these pathways can exhibit relaxed substrate specificity, which is a valuable property for engineering novel biological catalysts. thibodeauxlab.comchemrxiv.org

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

Enzyme Name (Example)Proposed Role(s)PubChem CID (if applicable)
TppL / TpnDPutative [4+2] cyclase; couples two Dha residues to form dehydropiperidine.N/A
TppX4 / TpnLF420H2-dependent dehydropiperidine reductase; reduces dehydropiperidine to piperidine.N/A
TpnF, TpnGLeader peptide binding proteins / YcaO domain-containing cyclodehydratases; form thiazoline rings.N/A
TpnEDehydrogenase; oxidizes thiazoline to thiazole (B1198619).N/A
TpnBCSplit LanB-type dehydratase; catalyzes dehydration of Ser/Thr to Dha/Dhb.N/A
TppFCarboxy methyltransferase; forms C-terminal methyl ester.N/A
TsrTRadical methyltransferase; involved in quinaldic acid biosynthesis.N/A
TsrAAminotransferase; involved in quinaldic acid biosynthesis.N/A
TsrEDehydrogenase; involved in quinaldic acid biosynthesis.N/A
TsrUStereospecific oxidoreductase; involved in quinaldic acid biosynthesis.N/A

Cofactor Involvement in this compound Biosynthetic Transformations

The biosynthesis of thiopeptins involves a series of complex post-translational modifications, with several enzymatic steps requiring specific cofactors for their catalytic activity. A prominent cofactor identified in this process is coenzyme F420, particularly its reduced form, F420H2. wikipedia.orgnih.govwikipedia.orgciteab.comwikipedia.orgwikidata.orgwikidata.org

F420H2-Dependent Dehydropiperidine Reduction A key transformation in the biosynthesis of series 'a' thiopeptins, which feature a piperidine ring in their macrocyclic core, is the reduction of a dehydropiperidine moiety. This reaction is catalyzed by the enzyme TpnL (also referred to as TppX4 in some studies), an F420H2-dependent dehydropiperidine reductase. wikipedia.orgnih.govwikipedia.orgwikipedia.org TpnL, identified within the this compound biosynthetic gene (tpn) cluster in Streptomyces tateyamensis, exhibits sequence similarity to (deaza)flavin-dependent oxidoreductases. wikipedia.orgwikipedia.orgciteab.com In vitro reconstitution experiments have confirmed that TpnL's activity is dependent on F420H2, facilitating the conversion of a dehydropiperidine intermediate to a piperidine ring. wikipedia.orgnih.govwikipedia.orgciteab.com

Binding studies have demonstrated that TpnL exhibits a strong preference for coenzyme F420 over other common flavin cofactors such as FAD (flavin adenine (B156593) dinucleotide) and FMN (flavin mononucleotide). The dissociation constant (K_D) for F420 binding to TpnL was determined to be 8.5 ± 1.4 μM, which is notably lower than the K_D values observed for FAD (88.3 ± 24.4 μM) and FMN (105.9 ± 13.2 μM). wikipedia.org This preferential binding underscores the specific role of F420 as the physiological cofactor for TpnL in this reductive step. Attempts to substitute F420H2 with reduced flavins (FADH2 or FMNH2) in in vitro TppX4 reactions did not result in the desired substrate transformation, further validating the specific requirement for F420H2 for the dehydropiperidine reduction. nih.gov

Coenzyme F420, a deazaflavin cofactor, is structurally similar to FAD and FMN but functionally aligns more closely with nicotinamide (B372718) cofactors like NAD and NADP, primarily due to its low redox potential and obligate hydride transfer reactivity. wikipedia.orgwikidata.orgfishersci.pt It is widely produced by methanogenic archaea and Actinobacteria, including Streptomyces species. wikipedia.orgwikipedia.org The biosynthesis of F420 commences with F0, a precursor derived from the condensation of L-tyrosine and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. The enzyme F0 synthase (FbiC) catalyzes the initial committed step in F420 biosynthesis. wikipedia.orgwikipedia.orgwikipedia.org

Other Cofactor-Dependent Transformations Beyond the F420H2-dependent reduction, other enzymes in the this compound biosynthetic pathway also require specific cofactors. For instance, the installation of the thioamide moiety, a distinctive feature of thiopeptins, is believed to involve TpnM (a YcaO protein) and TpnN (a TfuA protein). wikipedia.org The YcaO protein (TpnM) is known to activate the peptide backbone in an ATP-dependent manner, indicating the involvement of ATP in this crucial modification. wikipedia.org Additionally, TppN and TppO, homologous to leader peptide binding proteins and YcaO domain-containing cyclodehydratases, respectively, are functionally linked to the formation of thiazoline, which is subsequently oxidized by the dehydrogenase TppM to form thiazole. nih.gov While not explicitly detailed in the provided information, dehydrogenases typically utilize nicotinamide cofactors such as NADPH.

The following table summarizes the binding affinities of TpnL for various cofactors, highlighting the specificity for F420:

CofactorDissociation Constant (K_D) [μM]
Coenzyme F4208.5 ± 1.4 wikipedia.org
FAD88.3 ± 24.4 wikipedia.org
FMN105.9 ± 13.2 wikipedia.org

Molecular Mechanism of Thiopeptin Action

Ribosomal Target Binding and Inhibition of Protein Synthesis

Thiopeptin's primary molecular target is the 70S ribosome, specifically binding to the 23S ribosomal RNA (rRNA) within the large 50S subunit. This interaction is the cornerstone of its inhibitory action, leading to a complete halt of the protein synthesis elongation cycle. The antibiotic effectively locks the ribosome in a state that is incompatible with the binding and function of essential translation factors.

The binding site for this compound is located in a functionally critical region of the ribosome known as the GTPase-Associated Center (GAC). This center is a composite structure formed by specific domains of the 23S rRNA and the ribosomal protein L11. The GAC is essential for stimulating the GTP hydrolysis activity of translational GTPases, which is a rate-limiting step in protein synthesis. This compound binds tightly within a cleft formed by the N-terminal domain of L11 and helices H43 and H44 of the 23S rRNA. This interaction stabilizes the L11 protein and the surrounding rRNA, effectively creating a rigid structure that prevents the necessary conformational dynamics required for factor binding and GTPase activation.

By binding to and stabilizing the GAC, this compound directly obstructs the function of translational elongation factors, most notably Elongation Factor-Tu (EF-Tu) and Elongation Factor-G (EF-G). EF-G is responsible for catalyzing the translocation of mRNA and tRNAs through the ribosome after peptide bond formation, a process that requires its stable binding to the GAC and subsequent GTP hydrolysis. This compound's presence sterically and allosterically prevents EF-G from binding productively to the ribosome, thereby stalling the entire translocation step.

Similarly, this compound blocks the function of EF-Tu. EF-Tu is responsible for delivering the correct aminoacyl-tRNA (aa-tRNA) to the ribosomal A site as a ternary complex with GTP (EF-Tu·GTP·aa-tRNA). The binding of this complex to the ribosome and the subsequent GTP hydrolysis are prerequisites for the release of the aa-tRNA into the A site. This compound's grip on the GAC prevents the stable association of the EF-Tu ternary complex, thus inhibiting the delivery of new amino acids to the growing polypeptide chain.

The inhibition of aa-tRNA binding to the ribosomal A site is a direct consequence of this compound's interference with EF-Tu. The antibiotic does not directly occlude the A site itself, where the codon-anticodon interaction occurs. Instead, it prevents the preceding step: the successful accommodation of the aa-tRNA. The stable binding and subsequent GTP hydrolysis by the EF-Tu ternary complex are essential for the release and proper positioning of the aa-tRNA in the A site. By preventing the EF-Tu complex from functioning correctly, this compound effectively starves the ribosome of incoming amino acids, thereby halting protein elongation.

Structural Basis of Ribosome-Thiopeptin Interactions

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the molecular interactions between this compound and the ribosome. These studies reveal how the antibiotic recognizes its binding site with high affinity and specificity.

The binding of this compound induces and locks in a specific conformation of the GAC. It stabilizes the interaction between the C-terminal domain of L11 and a distal region of the 23S rRNA, effectively clamping these ribosomal components together. This induced rigidity is the key to its inhibitory mechanism. The elongation cycle requires significant dynamic movements and conformational rearrangements within the ribosome and its associated factors. By preventing the inherent flexibility of the GAC and the L11 protein stalk, this compound renders the ribosome unable to support the binding and GTPase activity of EF-G and EF-Tu, thus arresting translation.

Table 1: Key Ribosomal Interactions of this compound

Interacting Ribosomal ComponentType of InteractionFunctional Consequence
23S rRNA (Helices H43, H44) Hydrogen bonding and hydrophobic interactions with the thiopeptide core.Forms the primary binding pocket and anchors the antibiotic.
Ribosomal Protein L11 (N-terminal domain) Forms a composite binding site with 23S rRNA, creating a cleft for this compound.Stabilizes the L11 protein in a fixed conformation.
GTPase-Associated Center (GAC) This compound binds directly within this center, stabilizing its structure.Prevents the conformational changes required for EF-Tu and EF-G function.

This compound belongs to a larger family of thiopeptide antibiotics, including well-studied compounds like thiostrepton (B1681307) and micrococcin (B1169942), which share a similar mechanism of action. All these antibiotics target the same region on the bacterial ribosome: the GAC, specifically the L11-binding domain of the 23S rRNA.

While they bind to the same general location, structural analyses reveal subtle but important differences in their specific interactions. For instance, thiostrepton possesses a quinaldic acid moiety that extends deeper into a ribosomal pocket, which is absent in this compound. These variations in chemical structure lead to slightly different binding affinities and can influence the precise conformational state stabilized by each antibiotic. Despite these minor differences, the overarching mechanism is conserved: they all function by creating a rigid, non-functional state of the GAC, which allosterically and sterically inhibits the binding of elongation factors.

Table 2: Comparison of Thiopeptide Antibiotic Binding

AntibioticPrimary Binding RegionKey Structural FeatureConsequence of Binding
This compound 23S rRNA (H43/H44) and L11 protein.Macrocyclic peptide core with multiple thiazole (B1198619) rings.Stabilizes the GAC, blocking EF-Tu and EF-G binding.
Thiostrepton 23S rRNA (H43/H44) and L11 protein.Contains a quinaldic acid side chain that makes additional contacts.Stabilizes the GAC, blocking EF-Tu and EF-G binding.
Micrococcin 23S rRNA (H43/H44) and L11 protein.A more compact structure compared to thiostrepton.Stabilizes the GAC, blocking EF-Tu and EF-G binding.

Specificity of this compound's Molecular Interactions

This compound exhibits a high degree of specificity in its molecular interactions, primarily targeting the bacterial protein synthesis machinery while leaving eukaryotic systems largely unaffected. This selectivity is fundamental to its action as an antibiotic. The specificity is achieved through precise interactions with components of the bacterial ribosome and its associated elongation factors, leading to a targeted disruption of the translation process.

Research indicates that this compound's primary site of action is the 50S ribosomal subunit in bacteria. nih.gov This interaction is crucial for its inhibitory effects. Furthermore, this compound specifically interferes with the functions of key elongation factors, namely Elongation Factor-Tu (EF-Tu) and Elongation Factor-G (EF-G), which are essential for the elongation phase of protein synthesis. nih.gov

The specificity of this compound for bacterial ribosomes is a key characteristic. Studies have shown that protein synthesis in ribosomal systems derived from eukaryotic organisms, such as rat liver and rabbit reticulocytes, is insensitive to the antibiotic. nih.gov This stark difference in activity underscores the specific molecular recognition that governs this compound's mechanism.

Detailed Research Findings on this compound's Molecular Interactions

Biochemical studies have elucidated the specific steps within the translation elongation cycle that are inhibited by this compound. These findings highlight the precise nature of its molecular interactions.

Interaction with the 50S Ribosomal Subunit: this compound's activity is directed at the large 50S ribosomal subunit. Pretreatment of ribosomal subunits with the antibiotic has demonstrated that its inhibitory effects are localized to this subunit. nih.gov While the exact three-dimensional structure of the this compound-ribosome complex has not been detailed, the functional consequences of this binding are well-documented. The binding of this compound to the 50S subunit sterically hinders the subsequent binding and function of elongation factors.

Inhibition of Elongation Factor Functions: this compound disrupts the function of both EF-Tu and EF-G, albeit through distinct but related mechanisms that stem from its interaction with the ribosome.

EF-Tu-Dependent Processes: this compound inhibits the EF-Tu-dependent hydrolysis of Guanosine (B1672433) triphosphate (GTP) and the subsequent binding of aminoacyl-tRNA to the ribosomal A-site. nih.gov This action effectively prevents the delivery of new amino acids to the growing polypeptide chain.

EF-G-Dependent Processes: The antibiotic also inhibits the EF-G-associated GTPase reaction. nih.gov This interference prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, a critical step for the continuation of the elongation cycle. nih.gov

Notably, this compound does not significantly affect the peptidyl transferase-catalyzed puromycin (B1679871) reaction, indicating that its primary mechanism is not the direct inhibition of peptide bond formation itself, but rather the disruption of the necessary conformational changes and factor movements on the ribosome. nih.gov

The following tables summarize the specific molecular interactions and the selectivity of this compound based on available research findings.

Molecular Target Specific Interaction / Effect Consequence
Bacterial 50S Ribosomal Subunit Binds to the 50S subunit.Creates a steric block, interfering with the binding and function of elongation factors.
Elongation Factor-Tu (EF-Tu) Inhibits EF-Tu-dependent GTP hydrolysis.Prevents the binding of aminoacyl-tRNA to the ribosomal A-site.
Elongation Factor-G (EF-G) Inhibits the EF-G-associated GTPase reaction.Blocks the translocation of peptidyl-tRNA and mRNA from the A-site to the P-site.
Organismal System Sensitivity to this compound Rationale for Specificity
Bacterial Ribosomal System (e.g., E. coli) SensitiveThis compound specifically recognizes and binds to a site on the bacterial 50S ribosomal subunit.
Eukaryotic Ribosomal System (e.g., Rat liver, Rabbit reticulocytes) InsensitiveThe binding site for this compound present on bacterial ribosomes is absent or structurally different in eukaryotic ribosomes.

Structural Biology of Thiopeptin for Functional Insights

Advanced Structural Elucidation Techniques for Thiopeptin and Analogues

The structural complexity of thiopeptins necessitates the use of sophisticated analytical methods to determine their precise connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of this compound and related thiopeptides nih.govmdpi.comnih.govnih.govcardiff.ac.ukacs.orgnih.govresearchgate.netazolifesciences.com. Early studies utilized 1H and 13C NMR evidence to elucidate the structures of two series of this compound components, providing detailed insights into their highly modified sulfur-containing peptide antibiotic nature nih.govnih.gov. NMR studies have been crucial for determining solution structures of thiopeptides like promothiocins, nocathiacin I, and amythiamicin D, and for identifying intramolecular hydrogen bonds that favor bioactive conformations nih.govmdpi.com.

For instance, NMR studies of the thiostrepton (B1681307)/L11/rRNA complex identified key contacts within the 26-membered ring of thiostrepton, which subsequently informed the design of smaller analogues that retained binding capability nih.govmdpi.com. While NMR spectroscopy has significantly advanced the understanding of thiopeptide structures, a degree of uncertainty often remains regarding stereochemistry until further corroborating evidence is obtained, such as through X-ray diffraction or total synthesis nih.govmdpi.com. NMR is also a valuable tool in structure-based drug discovery (SBDD), offering advantages like direct observation of chemical compounds and target biomolecules, and providing information on interactions, dynamics, and affinity in protein-ligand complexes mdpi.com. Advanced NMR techniques, including resolution-enhanced methods, contribute to the accurate determination of constitution, configuration, and conformation of small molecules, including those with complex structures like thiopeptins azolifesciences.comuab.cat.

X-ray crystallography plays a critical role in confirming the connectivity and stereochemistry of complex natural products like thiopeptins, especially when NMR data alone may not provide definitive evidence mdpi.comrsc.org. This technique is essential for elucidating the three-dimensional structures of drug-target complexes at atomic resolution, which is vital for rational drug design crelux.comgoogle.commigrationletters.com.

For thiopeptides, X-ray analysis of complexes, such as the L11/rRNA complex with thiostrepton, has determined that these compounds bind to specific clefts between the ribosome and the L11 protein, a region known as the GTP associated center (GAC) mdpi.comresearchgate.net. This detailed structural information allows for the identification of crucial binding sites, optimal drug conformations, and potential off-target interactions, thereby aiding in the optimization of lead molecules and the development of new antibiotics crelux.commigrationletters.com. While obtaining crystals for many thiopeptides can be challenging, successful X-ray diffraction studies have been instrumental in confirming their structures and understanding their interactions with biological targets mdpi.com.

Insights from this compound Structural Features into Biological Activity

Thiopeptins, like other thiopeptides, possess large macrocyclic cores that are central to their biological activity nih.govsjtu.edu.cnmdpi.com. Despite their size, these macrocycles are often rigid due to the presence of multiple azoles, dehydroamino acids, and amide bonds, which are crucial for efficient binding to their targets mdpi.com. Conformational studies, initially performed using NMR, have revealed solution structures and identified key features such as intramolecular hydrogen bonds that stabilize bioactive conformations nih.govmdpi.com. For instance, an intramolecular H-bond observed in amythiamicin D and analogous positions in GE2270A and thiomuracin A appears to favor their bioactive conformations nih.govmdpi.com. The Asn residue in 29-membered thiopeptides, like GE2270A, plays a key role in stabilizing the macrocycle's bioactive conformation through a transannular H-bond nih.gov. Computational studies have also explored the conformational distributions and free energy calculations related to thio-substitutions in peptides, providing insights into how these modifications influence the available conformational space nih.gov.

Thiopeptins are notable for harboring unusual structural features that distinguish them within the thiopeptide family. A key characteristic is the presence of a thioamide moiety, which is a rare functional group in natural products researchgate.netresearchgate.netnih.govresearchgate.net. The chemical shifts observed in NMR spectra for thioamides in this compound are consistent with those found in other related compounds like Sch 18640, indicating their distinct electronic environment researchgate.net.

Structure-Activity Relationship Studies through Rational Design and Biosynthetic Engineering

Understanding the Structure-Activity Relationship (SAR) of this compound is paramount for developing improved analogues. This involves both rational design and biosynthetic engineering approaches sjtu.edu.cnmdpi.comcardiff.ac.ukgoogle.comresearchgate.netnih.govresearchgate.neteurekaselect.comnih.govescholarship.orgresearchgate.netresearchgate.net.

SAR studies aim to correlate specific structural features with observed biological activities. For thiopeptides, this has involved identifying key contacts with ribosomal targets through structural studies, which then inform the design of smaller, active fragments mdpi.comresearchgate.net. Rational drug design, often guided by high-resolution structural data from X-ray crystallography, allows researchers to identify optimal drug conformations and binding sites to enhance potency and selectivity crelux.comgoogle.commigrationletters.com.

Biosynthetic engineering offers a powerful avenue for generating novel this compound analogues. The identification of biosynthetic gene clusters and the enzymes involved, such as TpnL for piperidine (B6355638) formation, provides a "biosynthetic toolbox" for modifying the this compound structure sjtu.edu.cnnih.govresearchgate.net. This approach allows for the incorporation of non-canonical amino acids or the alteration of existing moieties to create new variants with improved pharmacokinetic properties, such as enhanced aqueous solubility, which has historically limited the clinical use of some thiopeptides nih.govresearchgate.netresearchgate.net. For example, studies have shown that semisynthetic modifications of naturally occurring thiopeptides can lead to derivatives that retain potent antibacterial activity while exhibiting improved aqueous solubility nih.govnih.gov. This multidisciplinary approach, combining structural insights with genetic manipulation, is crucial for expanding the chemical space of thiopeptins and developing future therapeutic agents researchgate.netescholarship.orgresearchgate.net.

Compound Names and PubChem CIDs

Microbial Origin and Production Systems for Thiopeptin Research

Thiopeptin-Producing Microorganisms (e.g., Streptomyces tateyamensis)

This compound and its related components are primarily produced by the bacterium Streptomyces tateyamensis. This species was initially isolated from soil samples collected in Tateyama, Toyama Prefecture, Japan. Subsequent studies have also identified Streptomyces tateyamensis as being isolated from marine sponges, such as Haliclona from the Pacific coastline of Tateyama, Japan. wikipedia.orgfishersci.ca

Streptomyces tateyamensis produces a complex of thiopeptins, consisting of a major component designated this compound B, and four minor components, thiopeptins A1, A2, A3, and A4. While thiopeptins A1, A3, and A4 have been characterized as new antibiotics, accurate data for this compound A2 has been challenging to obtain due to insufficient sample availability. wikipedia.orgnih.govacs.org

Chemical analysis of these this compound components, following acid hydrolysis, consistently yields a specific set of amino acids: one mole of valine, one mole of threonine, one mole of cysteine, and two moles of alanine. wikipedia.orgnih.govacs.org this compound B, the main component, has an empirical formula of C72H90O22N18S6 and exhibits strong antibacterial activity without cross-resistance to major human-use antibiotics. nih.gov

The following table summarizes the key this compound components and their producing microorganism:

This compound ComponentProducing MicroorganismCharacteristics
This compound BStreptomyces tateyamensisMajor component, sulfur-containing peptide antibiotic, empirical formula C72H90O22N18S6. wikipedia.orgnih.govacs.orgnih.gov
This compound A1Streptomyces tateyamensisMinor component, sulfur-containing peptide antibiotic. wikipedia.orgnih.govacs.org
This compound A2Streptomyces tateyamensisMinor component, characterization challenging due to low production. wikipedia.orgnih.govacs.org
This compound A3Streptomyces tateyamensisMinor component, sulfur-containing peptide antibiotic. wikipedia.orgnih.govacs.org
This compound A4Streptomyces tateyamensisMinor component, sulfur-containing peptide antibiotic. wikipedia.orgnih.govacs.org

Acid hydrolysis of this compound components consistently reveals the presence of specific amino acids:

Amino AcidMoles per this compound Component
Valine1
Threonine1
Cysteine1
Alanine2

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression systems are crucial for the comprehensive study and potential industrial production of natural products like thiopeptins, especially when native producers are genetically recalcitrant or yield low quantities. This approach involves transferring biosynthetic gene clusters (BGCs) from the native organism into a more tractable host. sjtu.edu.cn

The this compound biosynthetic gene (tpn) cluster has been identified in Streptomyces tateyamensis. This cluster comprises 23 open reading frames, exhibiting compositional and organizational similarities to the thiostrepton (B1681307) biosynthetic gene (tsr) cluster. nih.gov

In vitro reconstitution strategies are employed to dissect and understand the enzymatic steps involved in complex biosynthetic pathways. For this compound, this approach has been instrumental in characterizing specific enzymes and their roles. A key finding in this compound biosynthesis is the identification and characterization of TpnL, a gene product from the tpn cluster. nih.govacs.orgnih.gov

In vitro reconstitution of TpnL activity has confirmed its function as an F420H2-dependent dehydropiperidine reductase. This enzyme is responsible for reducing a dehydropiperidine ring within the thiopeptide macrocycle to a piperidine (B6355638). This piperidine formation is considered one of the later maturation steps in the this compound biosynthetic pathway, occurring after many other post-translational modifications. nih.govacs.orgsjtu.edu.cnnih.govuni.lu TpnL preferentially binds the deazaflavin cofactor coenzyme F420, which is reduced to F420H2 to facilitate the enzymatic reaction. nih.govacs.orgnih.govuni.lunih.gov

Other components of the tpn cluster are also implicated in the biosynthesis:

TpnBC: Likely encodes a split LanB-type dehydratase responsible for generating dehydroalanine (B155165) (Dha) and dehydrobutyrine residues. nih.gov

TpnEFG: Thought to be involved in the installation of thiazol(in)e moieties. nih.gov

TpnD: A putative [4+2] cyclase that forms the dehydropiperidine and the core this compound macrocycle. nih.gov

TpnOPUVW: Expected to convert L-tryptophan into the quinaldic acid moiety, specifically 4-(1-hydroxyethyl)quinoline-2-carboxylic acid (HEQ), through an oxidative ring expansion process. nih.gov

Genetic engineering provides powerful tools to manipulate microbial genomes for enhanced natural product production, pathway elucidation, and the creation of novel derivatives. This involves altering an organism's genetic makeup by removing, changing, or inserting specific genes to achieve desired biological functions. savemyexams.comphysicsandmathstutor.comnagwa.comwikipedia.org

For this compound and other ribosomally synthesized and post-translationally modified peptides (RiPPs), heterologous expression in model organisms is a common strategy. Well-characterized Streptomyces species, such as Streptomyces coelicolor and Streptomyces lividans, are frequently used as host strains due to their established genetic and biochemical properties, and the availability of various genetic and synthetic biology tools. sjtu.edu.cnphysicsandmathstutor.comuni-freiburg.de

A direct example of genetic engineering in this compound research is the heterologous expression of the tpnL gene from Streptomyces tateyamensis in Streptomyces laurentii. This led to the successful production of a piperidine-containing this compound analogue, demonstrating the utility of such systems for investigating specific enzymatic steps and potentially producing modified this compound structures. nih.govacs.orgnih.gov

General genetic engineering techniques applicable to this compound production in model organisms include:

Gene knockout: Inactivating specific genes to understand their function or to redirect metabolic flux towards desired products. savemyexams.comwikipedia.orguni-freiburg.de

Introduction of heterologous genes: Inserting genes from the this compound biosynthetic cluster into a host organism to enable or enhance this compound production. sjtu.edu.cnsavemyexams.comphysicsandmathstutor.comnagwa.com

Manipulation of biosynthetic gene clusters (BGCs): Utilizing systems like transformation-associated recombination (TAR), integrase-mediated recombination (IR), and plasmid Streptomyces bacterial artificial chromosome (pSBAC) to clone and express large BGCs, which are often greater than 20 kb. sjtu.edu.cn

These approaches allow for the activation of silent or cryptic BGCs, improvement of yields, and modification of existing pathways to generate new this compound analogues with potentially improved properties. sjtu.edu.cn

Bacterial Resistance Mechanisms to Thiopeptin

Molecular Mechanisms of Resistance to Thiopeptin and Related Thiopeptides

Thiopeptides, including thiostrepton (B1681307) and nosiheptide (B1679978), exert their antibacterial effect by binding to the bacterial ribosome, specifically at the interface between the 23S rRNA and the L11 ribosomal protein, thereby inhibiting translation elongation and leading to ribosome stalling. pnas.orgacs.orgpsu.edunih.govwikipedia.orgnih.govresearchgate.net Resistance mechanisms often involve alterations that prevent this crucial binding or reduce the intracellular concentration of the antibiotic. frontiersin.orgreactgroup.org

One of the most well-characterized resistance mechanisms to thiopeptides involves the enzymatic modification of ribosomal RNA (rRNA), particularly through methylation. This modification prevents the antibiotic from binding effectively to its ribosomal target. psu.edunih.govpsu.eduuwaterloo.ca

For instance, in Streptomyces azureus, the producer of thiostrepton, self-resistance is mediated by the Tsr methyltransferase. This enzyme specifically methylates the 2'-O-ribose position of adenine (B156593) at nucleotide A1067 within the 23S rRNA. psu.edunih.govpsu.eduuwaterloo.ca This methylation at A1067, which is located in the drug-binding site, sterically hinders thiostrepton binding and also confers resistance to micrococcin (B1169942). psu.edunih.gov Similarly, self-resistance in nosiheptide-producing bacteria like Streptomyces actuosus also involves the methylation of 23S rRNA nucleotides that interact with these thiopeptides, catalyzed by the NshR/TsnR family of 23S rRNA methyltransferases. acs.orgnih.govresearchgate.net Studies have shown that the tsr gene, when present on a plasmid, can prevent this compound from inhibiting both cell growth and ppGpp synthesis in Streptomyces lividans, further underscoring the role of rRNA methylation in resistance. oup.comnih.gov

Beyond direct ribosomal modification, bacteria can develop resistance by altering the antibiotic's target site, making it less accessible or less susceptible to the antibiotic's inhibitory action. frontiersin.org

Genetic analyses of Bacillus subtilis mutants resistant to persiathiacin A, a novel polyglycosylated thiopeptide, have identified mutations primarily within the rplK gene. acs.orgnih.govresearchgate.net The rplK gene encodes ribosomal protein L11, a critical component of the large ribosomal subunit that serves as the binding site for 26-membered macrocycle-containing thiopeptides. acs.orgnih.govresearchgate.net These mutations in L11 disrupt the conformational transitions of elongation factors (like EF-G and EF4) that are stabilized by interactions with the 23S rRNA/ribosomal protein L11 complex, leading to translation stalling. acs.org While such mutations confer resistance, they can also result in fitness costs for the bacteria, such as growth impairment and increased lag time, even in the absence of the antibiotic. acs.orgresearchgate.net Bioinformatics analysis has also revealed differences in key amino acids within the thiopeptide-binding region of L11 in thiopeptide-producing strains, which likely prevent the antibiotic from associating with its own target, representing a self-resistance mechanism. nih.govresearchgate.net

Efflux pump systems are a common bacterial resistance strategy against a wide array of antibiotics, including thiopeptides. These pumps actively transport antibiotic compounds out of the bacterial cell, thereby reducing their intracellular concentration below inhibitory levels. frontiersin.orgreactgroup.org

The bacterial transcriptional activator TipA (thiostrepton induced protein A) of Streptomyces lividans exemplifies a multidrug resistance system that recognizes various thiopeptide antibiotics, such as thiostrepton, nosiheptide, and promothiocin A. pnas.org TipA confers resistance by up-regulating the tipA gene and potentially other multidrug resistance (MDR) systems. pnas.org While the precise mechanism for this compound-specific efflux pumps is less detailed in the provided information, the general principle of efflux pumps contributing to resistance against thiopeptides is consistent with broader antibiotic resistance mechanisms. psu.edufrontiersin.orgreactgroup.org Mutations that enhance the expression or effectiveness of these pumps can lead to increased resistance. frontiersin.orgreactgroup.org

Genetic Basis of this compound Resistance Determinants

The genetic determinants of this compound resistance are diverse, ranging from specific genes encoding ribosomal modifying enzymes to mutations in ribosomal proteins. These genetic elements can be acquired and disseminated within bacterial populations.

Key resistance genes identified in thiopeptide-producing and resistant bacteria include:

tsr gene : This gene encodes the Tsr methyltransferase, responsible for the 2'-O-ribose methylation of A1067 in 23S rRNA, conferring resistance to thiostrepton and this compound. psu.edunih.govuwaterloo.caoup.comnih.gov

nshR/tsnR family genes : These genes encode 23S rRNA methyltransferases that mediate self-resistance in nosiheptide producers like Streptomyces actuosus by methylating 23S rRNA nucleotides. acs.orgnih.govresearchgate.net

rplK gene : Mutations in this gene, which codes for ribosomal protein L11, have been identified as a genetic basis for resistance to thiopeptides like persiathiacin A. These mutations alter the antibiotic's binding site on the ribosome. acs.orgnih.govresearchgate.net

tpaI gene : In the TP-1161 producing strain Nocardiopsis sp. TFS65-07, the biosynthetic gene cluster contains a predicted 23S rRNA methyltransferase gene, tpaI, which exhibits high sequence homology to the Streptomyces azureus thiostrepton resistance methyltransferase, suggesting its role in self-resistance to TP-1161. nih.gov

Table 1: Identified this compound Resistance Genes and Their Mechanisms

Resistance Gene/ProteinMechanism of ResistanceThiopeptide(s) InvolvedSource Organism(s)
tsr gene (Tsr MTase)2'-O-ribose methylation of A1067 in 23S rRNAThiostrepton, this compound, MicrococcinStreptomyces azureus, Streptomyces lividans psu.edunih.govuwaterloo.caoup.comnih.gov
nshR/tsnR family23S rRNA methylationNosiheptideStreptomyces actuosus acs.orgnih.govresearchgate.net
rplK gene (L11 protein)Mutations in ribosomal protein L11Persiathiacin A, other 26-membered macrocycle-containing thiopeptidesBacillus subtilis (resistant mutants) acs.orgnih.govresearchgate.net
tpaI gene23S rRNA methylationTP-1161Nocardiopsis sp. strain TFS65-07 nih.gov
tipA gene (TipA protein)Upregulation of MDR systems, promiscuous drug recognitionThiostrepton, Nosiheptide, Promothiocin A, other thiopeptidesStreptomyces lividans pnas.org

Antibiotic resistance genes, including those conferring resistance to thiopeptides, can spread rapidly among bacterial populations through horizontal gene transfer (HGT). frontiersin.orgnih.gov This process involves the transfer of genetic material between bacteria, independent of direct parent-to-offspring inheritance. Common mechanisms of HGT include:

Plasmids : Resistance genes are frequently located on plasmids, which are extrachromosomal DNA molecules that can be easily transferred between bacteria through conjugation. oup.comnih.govnih.gov

Transposons and Integrons : These mobile genetic elements can carry resistance genes and insert them into bacterial chromosomes or plasmids, facilitating their dissemination.

Bacteriophages : Viruses that infect bacteria can transfer genetic material, including resistance genes, from one bacterium to another through transduction.

While the provided search results specifically highlight the tsr gene on a plasmid conferring resistance to this compound in Streptomyces lividans oup.comnih.gov, the general principles of HGT are crucial for understanding the broader dissemination of thiopeptide resistance determinants within diverse bacterial species. The spread of such resistance genes poses a significant challenge to the continued efficacy of thiopeptide antibiotics. frontiersin.orgnih.gov

Advanced Methodologies in Thiopeptin Research

Advanced Analytical Techniques for Thiopeptin Characterization in Research

Microbiological Assays for Research-Oriented this compound Activity Assessment

Microbiological assays are crucial for evaluating the antimicrobial efficacy of this compound and its derivatives in research settings. These assays provide quantitative data on the compound's ability to inhibit microbial growth, offering insights into its spectrum of activity and potency.

This compound exhibits strong antibacterial activity, particularly against Gram-positive bacteria and Mycoplasma, without showing cross-resistance to commonly used human antibiotics. nih.govuni-freiburg.de This characteristic makes it a valuable subject for investigating new antimicrobial strategies.

One notable microbiological assay developed for this compound activity assessment focuses on Streptococcus bovis. This sensitive disc assay method establishes a linear relationship between the logarithm of the antibiotic concentration and the square of the inhibition zone diameter. The assay demonstrates sensitivity to this compound at concentrations as low as 0.3 µg/ml, with an effective assay range spanning from 0.3 to 5.0 µg/ml. nih.gov In studies utilizing this method, this compound, along with sulfomycin (B1257148) and thiostrepton (B1681307), demonstrated high activity against Streptococcus bovis. nih.gov

For the determination of this compound in animal feed, a specific microbiological assay method has been established. This procedure involves extracting feed samples with an acetone-water mixture (9:1) and assessing the microbiological activity on monolayer agar (B569324) plates using the paper disk diffusion method with Acholeplasma laidlawii A as the indicator organism. uni.lu To account for interfering substances, standard solutions are extracted from antibiotic-free feed. This methodology has shown high recovery rates, with a mean of 96% from laboratory-fortified samples (0.6 to 2.0 mg/kg) and an average of 93% from commercially prepared feed samples (0.6 to 2.5 g/ton ). uni.lu

Recent research has highlighted the efficacy of thiopeptides, including this compound, against drug-resistant pathogens. These include penicillin-resistant Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus, and vancomycin-resistant enterococci. mims.com Furthermore, certain thiopeptides, such as thiostrepton and micrococcin (B1169942) P1, have demonstrated activity against multidrug-resistant clinical isolates like Pseudomonas aeruginosa, Acinetobacter baumannii, and Mycobacterium tuberculosis. mims.com Derivatives of micrococcin P2, specifically AJ-037 and AJ-206, have shown low minimum inhibitory concentrations (MICs) against Mycobacterium avium complex (MAC) strains, comparable to clarithromycin. These compounds also exhibited intracellular antimycobacterial activities and synergistic effects with clarithromycin, even against macrolide-resistant MAC strains. mims.com

Table 1: Representative Microbiological Assay Findings for this compound and Related Thiopeptides

Compound / DerivativeTarget Organism / PathogenAssay TypeKey Finding / SensitivityReference
This compoundStreptomyces bovisDisc AssaySensitive at 0.3 µg/ml; range 0.3-5.0 µg/ml nih.gov
This compoundGram-positive bacteria, MycoplasmaGeneral ActivityStrong antibacterial activity, no cross-resistance to human-use antibiotics nih.govuni-freiburg.de
This compoundPoultry Feeds (detection)Paper Disk Diffusion with Acholeplasma laidlawii AMean recovery 96% (fortified); 93% (commercial) uni.lu
Thiopeptides (general)Penicillin-resistant S. pneumoniae, MRSA, VREAntimicrobial ActivityPromising antimicrobial activity mims.com
Thiostrepton, Micrococcin P1Multidrug-resistant P. aeruginosa, A. baumannii, M. tuberculosisAntimicrobial ActivityActivity against multidrug-resistant clinical isolates mims.com
AJ-037, AJ-206 (Micrococcin P2 derivatives)Mycobacterium avium complex (MAC) strainsMIC, Intracellular ActivityLow MICs, intracellular antimycobacterial activity, synergistic with clarithromycin mims.com

Biochemical and Biophysical Approaches to this compound-Target Interactions

Understanding the precise molecular mechanisms by which this compound exerts its biological effects is critical for drug development. Biochemical and biophysical methodologies are instrumental in elucidating the interactions between this compound and its cellular targets, primarily the bacterial ribosome.

This compound, along with other thiopeptide antibiotics such as thiostrepton, siomycin, and sporangiomycin, shares a similar mode of action by interfering with bacterial protein synthesis. uni.lu These compounds specifically bind to the bacterial 50S ribosomal subunit. uni.lu Their inhibitory action involves preventing the hydrolysis of guanosine (B1672433) triphosphate (GTP), a process catalyzed by ribosomes in the presence of elongation factor G (EF-G). uni.lu Furthermore, they hinder the formation of stable complexes between the ribosome, EF-G, and guanine (B1146940) nucleotides, as well as their stabilization by fusidic acid. uni.lu

A key aspect of this compound's mechanism is its ability to inhibit the binding of aminoacyl-tRNA to the ribosomal A site in intact bacterial protoplasts. uni.lu Interestingly, despite its impact on EF-G-dependent GTPase activity, this compound does not affect the translocation reaction. uni.lu This suggests a model where EF-G and elongation factor Tu (EF-Tu) may bind to ribosomes in a mutually exclusive manner, with this compound occupying a ribosomal site that prevents the binding of either factor. uni.lu

Biophysical studies, including X-ray crystallography, have provided detailed insights into the binding site of thiopeptide antibiotics. These compounds target the GTPase-associated center of the ribosome, specifically binding within a cleft formed by ribosomal protein uL11 and helices H43 and H44 of the 23S ribosomal RNA (rRNA). agribiotix.comlabsolu.cayoutube.com For instance, thiostrepton inhibits prokaryotic translation by abrogating the stable binding of EF-G and elongation factor 4 (EF4) to the 70S ribosome. nih.gov In the presence of thiostrepton, ribosome-dependent GTP hydrolysis by both EF-G and EF4 is inhibited, with half-maximal inhibitory concentration (IC50) values equivalent to the 70S ribosome concentration (0.15 µM). nih.gov The crystal structure of the Deinococcus radiodurans large ribosomal subunit complexed with thiostrepton and micrococcin has been instrumental in defining this target site. agribiotix.com

Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to investigate the interactions of thiopeptides. NMR studies have identified critical contacts within the 26-membered ring of thiostrepton when bound to the L11/rRNA complex, which has informed the design of smaller, active analogs. labsolu.ca Complementary X-ray analyses of the L11/rRNA complex, superimposed with optimized thiopeptide structures, further confirm that these compounds bind to a specific cleft between the ribosome and the L11 protein. labsolu.ca

Thiopeptins are recognized as ribosomally synthesized and post-translationally modified peptides (RiPPs). uni-freiburg.denih.govwikipedia.orguni-freiburg.de Their biosynthesis involves a series of complex modifications, including the dehydration of serine and threonine residues to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), typically through a phosphorylated intermediate. Subsequent thioether crosslinks are then formed by cysteine residues. nih.gov Further biophysical studies on the enzymes involved in RiPP biosynthesis are necessary to fully understand the observed substrate promiscuity and the intricacies of enzyme-substrate interactions. nih.gov NMR spectroscopy has also been utilized to characterize the distinctive thioamide chemical shifts present in this compound. nih.gov

Table 2: Key Biochemical and Biophysical Findings on this compound-Target Interactions

Aspect of InteractionKey FindingsMethodologiesReference
Ribosomal Binding SiteBinds to bacterial 50S ribosomal subunit, specifically GTPase-associated center, in cleft between uL11 and 23S rRNA (H43, H44).Biochemical assays, X-ray crystallography uni.luagribiotix.comlabsolu.cayoutube.com
Inhibition of GTP HydrolysisInhibits ribosome-dependent GTP hydrolysis by EF-G and EF4 (IC50 ~0.15 µM for thiostrepton).GTP hydrolysis assays uni.lunih.gov
Inhibition of Factor BindingPrevents formation of [ribosome-EF-G-guanine nucleotide] complexes; inhibits aminoacyl-tRNA binding to ribosomal A site.Biochemical assays uni.lu
Biosynthetic ModificationsInvolves dehydration of Ser/Thr to dehydroalanine and dehydrobutyrine; thioether crosslinks by Cys.Biochemical analysis, Structural elucidation nih.gov
Structural CharacterizationCharacterization of thioamide chemical shifts.NMR spectroscopy nih.gov

Future Directions in Thiopeptin Research

Unraveling Remaining Biosynthetic Mysteries

The ribosomal origin of thiopeptins has set the stage for a more profound understanding of their intricate post-translational modifications (PTMs) nih.govpsu.edunih.govrsc.org. While the precursor peptides have been identified for many thiopeptides, and their sequences generally align with expectations, the precise enzymatic machinery and the sequential order of all modifications still harbor "cryptic" steps that warrant further investigation psu.edunih.govmdpi.comnih.govacs.orgsjtu.edu.cnresearchgate.net.

Key areas of focus include:

Detailed Characterization of Tailoring Enzymes: Many enzymes involved in thiopeptide biosynthesis have been identified, with their roles elucidated through homology, gene deletions, and in vitro characterization of reaction products nih.gov. However, the full repertoire of enzymes responsible for specific, less common modifications, such as the formation of the thioamide moiety in thiopeptins by the TfuA-YcaO pair, requires further biochemical and structural elucidation nih.govrsc.orgsioc.ac.cn.

Elucidation of C-terminal Modifications: The formation of C-terminal amides or esters, as seen in various thiopeptides including thiopeptin A and B, involves distinct mechanisms that are not fully understood, particularly the timing of C-terminal methylation psu.edumdpi.com.

Mechanism of Central Heterocycle Formation: The characteristic six-membered nitrogen-containing heterocycle, formed through a formal [4+2] cycloaddition between two dehydroalanine (B155165) residues and the amide backbone, is a defining feature of thiopeptides acs.orgresearchgate.netnih.gov. While the general principle is known, the precise catalytic mechanisms and the enzymes guiding this unique cyclization process, particularly for different oxidation states (e.g., piperidine (B6355638), dehydropiperidine, pyridine), require more detailed study psu.edumdpi.comnih.govsjtu.edu.cn. For instance, the F420H2-dependent dehydropiperidine reductase TpnL has been identified as responsible for the formation of the piperidine core in series a thiopeptins, but similar enzymes for other oxidation states need further characterization nih.govsjtu.edu.cn.

Precursor Peptide Recognition and Processing: Understanding how highly divergent biosynthetic enzymes recognize and process precursor peptides to achieve the complex and diverse scaffolds of thiopeptides is crucial for future bioengineering efforts psu.eduacs.org.

Expanding this compound Structural Diversity through Synthetic Biology and Pathway Engineering

The ribosomal synthesis of thiopeptins makes them highly attractive targets for synthetic biology and pathway engineering, offering a powerful avenue to expand their structural diversity and potentially improve their pharmacological properties nih.govpsu.edusjtu.edu.cnresearchgate.netnih.govresearchgate.netmdpi.comadlittle.com. Traditional chemical synthesis of these complex molecules remains challenging due to their large size and intricate architecture psu.edunih.govresearchgate.nettudublin.ie.

Future research in this area will focus on:

Precursor Peptide Mutagenesis and Combinatorial Biosynthesis: Exploiting the ribosomal origin, systematic mutagenesis of the precursor peptide can lead to the generation of novel thiopeptide analogs with altered structures and potentially improved activities or pharmacokinetic profiles psu.edunih.govnih.gov. Combining different biosynthetic modules from various thiopeptide gene clusters could enable the creation of hybrid molecules with unprecedented structural features acs.org.

Enzyme Engineering for Enhanced Substrate Promiscuity: Engineering thiopeptide biosynthetic enzymes to accept a broader range of substrates or to perform alternative modifications could lead to the production of non-natural thiopeptide derivatives nih.govsjtu.edu.cn. For example, the identified substrate tolerance of TpnL in converting dehydropiperidine to piperidine offers a promising starting point for generating new series a thiopeptide analogs nih.govsjtu.edu.cn.

Development of Cell-Free Biosynthesis Systems: Establishing robust cell-free systems for this compound biosynthesis would provide a highly controllable platform for studying enzymatic reactions, identifying intermediates, and producing novel analogs without the complexities of cellular metabolism researchgate.net.

Integration with Chemoenzymatic and Semisynthetic Approaches: While challenging, combining enzymatic modifications with targeted chemical or semisynthetic derivatization can circumvent limitations of purely biological or chemical methods, offering complementary strategies for generating diverse thiopeptide libraries nih.govresearchgate.net. For instance, semisynthetic derivatization of GE2270A has already led to analogs with improved aqueous solubility while retaining antibacterial efficacy nih.gov.

Deeper Mechanistic Insights into this compound-Induced Ribosomal Inhibition

Thiopeptins exert their potent antibacterial effects primarily by inhibiting bacterial protein synthesis, a mechanism that varies depending on the macrocycle size of the thiopeptide nih.govmdpi.comnih.govnih.govresearchgate.netontosight.ai. A more profound understanding of these molecular interactions at atomic resolution is critical for rational drug design and overcoming resistance.

Key research directions include:

High-Resolution Structural Elucidation of this compound-Ribosome Complexes: Advanced techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography have been instrumental in revealing the structural details of ribosome complexes and their interactions with antibiotics nih.govresearchgate.netjst.go.jpceitec.euelifesciences.orgelifesciences.orgnih.govgoogle.com.

26-membered macrocycles (e.g., Thiostrepton (B1681307), Micrococcin (B1169942) P1): These bind to the GTPase-associated center (GAC) at the interface of ribosomal protein L11 and the 23S rRNA (specifically helices H43 and H44), thereby blocking the binding of elongation factor G (EF-G) and inhibiting translocation nih.govmdpi.comnih.govresearchgate.netnih.gov. Further high-resolution studies can refine the understanding of the precise conformational changes induced upon binding and the role of specific nucleotides or amino acid residues in the interaction.

29-membered macrocycles (e.g., GE2270A): These inhibit elongation factor Tu (EF-Tu)-dependent GTP hydrolysis and the binding of aminoacyl-tRNA to the ribosome nih.govmdpi.comnih.govnih.govresearchgate.netjst.go.jp. Detailed structural analyses are needed to fully characterize the binding site on EF-Tu and the molecular basis of its inhibition.

Larger macrocycles (e.g., 35-membered like Berninamycin): The exact binding site and orientation for these larger thiopeptides are less precisely known but are believed to overlap with the 23S/L11 complex researchgate.net. Further structural studies are essential to delineate their distinct or overlapping mechanisms.

Kinetic and Dynamic Studies of Ribosomal Inhibition: Time-resolved cryo-EM and other biophysical techniques can provide dynamic insights into how thiopeptins interfere with the various stages of protein synthesis, from initiation to elongation and termination, in real-time ceitec.eu.

Understanding Resistance Mechanisms: Investigating the molecular basis of resistance, such as specific pentose-methylation of 23S ribosomal RNA by RNA methyltransferases (e.g., in Streptomyces bernensis and Streptomyces azureus), is crucial for designing new thiopeptide analogs that can circumvent existing resistance pathways researchgate.net.

Understanding the Ecological Role of this compound Production in Natural Environments

While thiopeptins are well-known for their antimicrobial properties, their specific ecological roles in the natural environments where their producer organisms reside are less comprehensively understood. Thiopeptins are predominantly isolated from soil bacteria, particularly Streptomyces and Bacillus species, and more recently from marine samples nih.govresearchgate.netresearchgate.netontosight.ai.

Future research should explore:

Interspecies Competition and Defense Mechanisms: this compound-producing bacteria, such as Gram-positive species like Streptomyces, likely utilize these compounds as chemical weapons to compete against other microorganisms in their ecological niches, including pathogenic bacteria like Clostridium difficile, Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis researchgate.net. Investigating the specific microbial communities and the impact of this compound production on their composition and dynamics would provide valuable insights.

Signaling and Communication: Beyond direct antimicrobial action, thiopeptins might play roles in interspecies communication or signaling within microbial consortia, influencing gene expression or biofilm formation in other organisms.

Self-Resistance Mechanisms in Producer Organisms: Understanding how producer organisms protect themselves from their own potent antibiotics (e.g., through mechanisms like the TipAS protein that sequesters thiopeptides) can offer insights into novel resistance strategies and potential drug targets nih.govmdpi.comresearchgate.net.

Environmental Factors Influencing Production: Investigating how environmental cues (e.g., nutrient availability, presence of competing organisms, pH) influence the biosynthesis and secretion of thiopeptins in natural settings could inform strategies for optimizing their production in industrial fermentation.

By addressing these future directions, research on thiopeptins will continue to advance our fundamental understanding of natural product biosynthesis, expand the chemical space of these potent antibiotics, and ultimately contribute to the development of new therapeutic agents to combat the growing threat of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for elucidating the mechanism of action of Thiopeptin in bacterial systems?

  • Answer : Begin with in vitro assays such as minimum inhibitory concentration (MIC) testing to quantify antibacterial activity . Combine this with fluorescence-based binding assays to identify molecular targets (e.g., ribosomes or enzymes like cofactor F420-dependent reductases) . For structural insights, use nuclear magnetic resonance (NMR) or cryo-electron microscopy to resolve this compound-target complexes . Ensure reproducibility by documenting reagent sources, bacterial strains, and assay conditions in detail .

Q. How should researchers design experiments to analyze this compound’s structural stability under varying physicochemical conditions?

  • Answer : Conduct stability studies using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor degradation products under stressors like pH extremes, temperature shifts, or enzymatic exposure . Include controls with inert buffers and validate results across multiple batches to account for peptide variability . Use statistical tools (e.g., ANOVA) to assess significance of stability changes .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

  • Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, optimizing coupling reagents (e.g., HBTU/HOBt) and deprotection steps . Characterize intermediates via HPLC and MS, and validate bioactivity against Gram-positive bacterial models. Compare analog potency to native this compound using dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different bacterial strains?

  • Answer : Perform meta-analyses of existing studies to identify variables such as strain-specific resistance mechanisms (e.g., F420-dependent detoxification pathways) or differences in assay media (e.g., cation content affecting peptide interaction) . Validate hypotheses with isogenic bacterial mutants lacking suspected resistance genes and standardized growth conditions .

Q. What strategies optimize this compound’s yield and purity during biosynthesis in microbial hosts?

  • Answer : Use CRISPR-based engineering to overexpress thiopeptide biosynthetic gene clusters (BGCs) in Streptomyces hosts . Monitor secondary metabolite profiles via LC-MS and adjust fermentation parameters (e.g., pH, aeration, precursor feeding). Purify via affinity chromatography and validate using circular dichroism (CD) for conformational integrity .

Q. How do researchers assess this compound’s interaction with host microbiota in in vivo models without confounding variables?

  • Answer : Employ gnotobiotic mouse models colonized with defined microbial communities. Administer this compound orally or intravenously and profile gut microbiota via 16S rRNA sequencing . Use metagenomic analysis to distinguish direct antibiotic effects from indirect immune modulation. Include sham-treated controls and blinded data analysis to reduce bias .

Q. What computational approaches predict this compound’s off-target effects in eukaryotic cells?

  • Answer : Perform molecular docking simulations against human homologs of bacterial targets (e.g., mitochondrial ribosomes) using tools like AutoDock Vina . Validate predictions with cytotoxicity assays (e.g., MTT assays on human cell lines) and transcriptomic profiling to identify unintended pathways affected .

Methodological Guidance for Data Interpretation

  • Handling Batch-to-Batch Variability : For peptide synthesis, request peptide content analysis and HPLC purity certificates to standardize concentrations across experiments .
  • Ethical Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo and sharing code for statistical analyses .
  • Conflict Resolution in Literature : Use systematic review frameworks (e.g., PRISMA) to synthesize conflicting evidence, emphasizing study quality metrics like sample size and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.